molecular formula C14H18N2O5S B4238414 N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide

N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4238414
M. Wt: 326.37 g/mol
InChI Key: SRBRUPOFIPXVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as MDMA or ecstasy, is a psychoactive drug that has gained popularity among recreational drug users. However, MDMA has also been studied for its potential therapeutic effects.

Mechanism of Action

N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide primarily acts on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This leads to an increase in serotonin levels, which can result in feelings of euphoria, empathy, and emotional openness. N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide also affects other neurotransmitters, such as dopamine and norepinephrine, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide can have various effects on the body, including increased heart rate and blood pressure, dehydration, and hyperthermia. It can also cause changes in mood, perception, and cognition. Additionally, N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide use can lead to long-term changes in the brain, particularly in the serotonin system. These changes can result in decreased serotonin levels and potentially contribute to mood disorders.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. Its effects are well-documented and can be reliably induced in human subjects. Additionally, N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide has potential therapeutic benefits that can be studied in a controlled setting. However, there are also limitations to using N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide in lab experiments. Its classification as a controlled substance can make it difficult to obtain and use in research. Additionally, the potential risks and long-term effects of N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide use must be carefully considered.

Future Directions

For N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide research include the development of N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide-assisted psychotherapy, investigation into the long-term effects of N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide use, and continued investigation into its mechanisms of action.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide-assisted psychotherapy can improve symptoms of PTSD, such as anxiety and avoidance behavior. N-1,3-benzodioxol-5-yl-1-(methylsulfonyl)-3-piperidinecarboxamide has also been studied for its potential use in the treatment of other mental health conditions, such as depression and anxiety disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-22(18,19)16-6-2-3-10(8-16)14(17)15-11-4-5-12-13(7-11)21-9-20-12/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBRUPOFIPXVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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